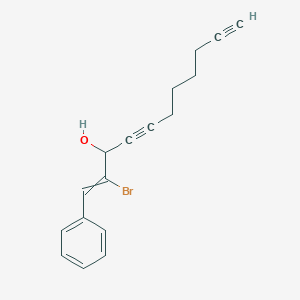
2-Bromo-1-phenylundec-1-ene-4,10-diyn-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-phenylundec-1-ene-4,10-diyn-3-ol is a chemical compound with the molecular formula C17H17BrO It is characterized by the presence of a bromine atom, a phenyl group, and a unique structure featuring both an alkene and two alkyne groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-phenylundec-1-ene-4,10-diyn-3-ol typically involves multi-step organic reactions. One common method includes the bromination of 1-phenylundec-1-ene-4,10-diyn-3-ol using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent such as dichloromethane at a controlled temperature to ensure selective bromination at the desired position.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-1-phenylundec-1-ene-4,10-diyn-3-ol can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The alkyne groups can be reduced to alkenes or alkanes using hydrogenation catalysts.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Major Products
Substitution: Formation of 2-hydroxy-1-phenylundec-1-ene-4,10-diyn-3-ol.
Oxidation: Formation of 2-bromo-1-phenylundec-1-ene-4,10-diyn-3-one.
Reduction: Formation of 2-bromo-1-phenylundec-1-ene-4,10-diene-3-ol.
Applications De Recherche Scientifique
2-Bromo-1-phenylundec-1-ene-4,10-diyn-3-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Bromo-1-phenylundec-1-ene-4,10-diyn-3-ol involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the phenyl group play crucial roles in binding to these targets, while the alkyne groups may participate in covalent modifications. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-2-phenylethene: Similar structure but lacks the alkyne groups.
2-Bromo-1-phenylhept-1-ene-4-yne: Contains only one alkyne group.
2-Bromo-1-phenylundec-1-ene-4-yne: Contains one alkyne group and a similar carbon chain length.
Uniqueness
2-Bromo-1-phenylundec-1-ene-4,10-diyn-3-ol is unique due to its combination of a bromine atom, a phenyl group, and two alkyne groups. This unique structure imparts distinct chemical reactivity and potential for diverse applications in various fields of research.
Propriétés
Numéro CAS |
329315-80-2 |
|---|---|
Formule moléculaire |
C17H17BrO |
Poids moléculaire |
317.2 g/mol |
Nom IUPAC |
2-bromo-1-phenylundec-1-en-4,10-diyn-3-ol |
InChI |
InChI=1S/C17H17BrO/c1-2-3-4-5-6-10-13-17(19)16(18)14-15-11-8-7-9-12-15/h1,7-9,11-12,14,17,19H,3-6H2 |
Clé InChI |
RHBFUACLMFWHLP-UHFFFAOYSA-N |
SMILES canonique |
C#CCCCCC#CC(C(=CC1=CC=CC=C1)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


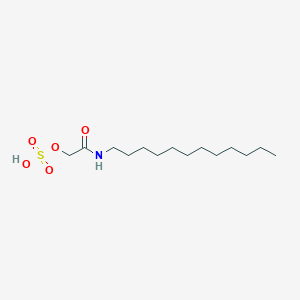
![4-Amino-6-[(2-hydroxypropan-2-yl)amino]-1,3,5-triazin-2(5H)-one](/img/structure/B14251367.png)

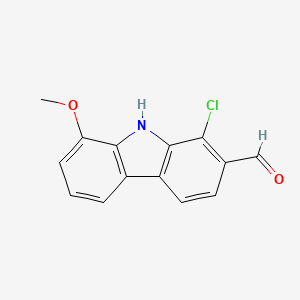
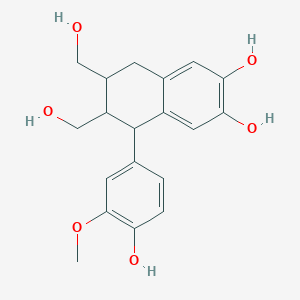
![[(3,4-Dimethylpent-3-EN-1-YL)sulfanyl]benzene](/img/structure/B14251405.png)
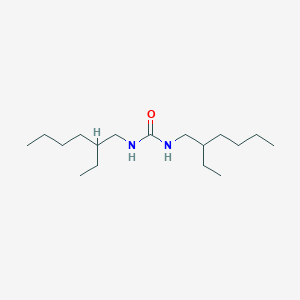
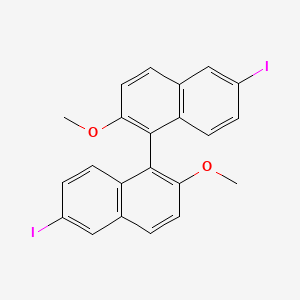
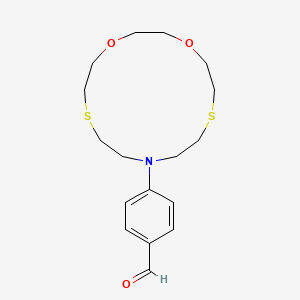
![Benzamide, 2-[([1,1'-biphenyl]-4-ylmethyl)sulfonyl]-N-hydroxy-](/img/structure/B14251419.png)
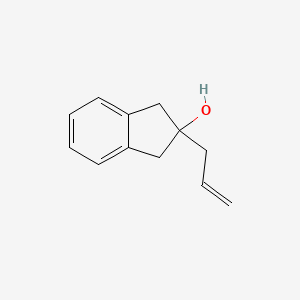
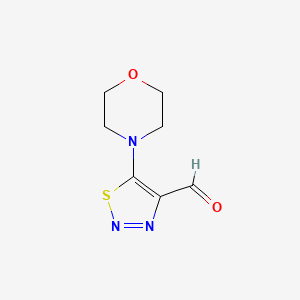
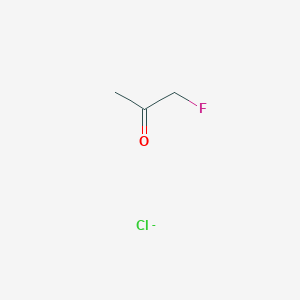
![Disulfanediylbis[bis(2-methylpropyl)(sulfanylidene)-lambda~5~-phosphane]](/img/structure/B14251459.png)
